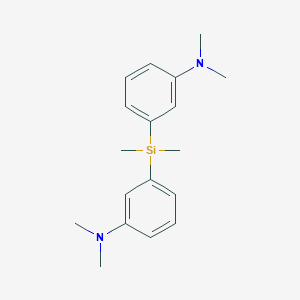
3,3'-(Dimethylsilanediyl)bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) is an organosilicon compound characterized by the presence of a silicon atom bonded to two dimethylaniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) typically involves the reaction of dimethylaniline with a silicon-containing reagent. One common method is the reaction of dimethylaniline with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of the dimethylaniline groups with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mécanisme D'action
The mechanism of action of 3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) involves its ability to interact with various molecular targets through its silicon atom. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(Dimethylsilanediyl)bis(oxymethylene)dipyridine
- Benzenamine, 3,3’-(dimethylsilylene)bis[4-bromo-N,N-dimethyl-
Uniqueness
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) is unique due to its specific structure, which imparts distinct chemical properties. The presence of the silicon atom bonded to two dimethylaniline groups allows for unique reactivity patterns compared to other organosilicon compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Propriétés
Formule moléculaire |
C18H26N2Si |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
3-[[3-(dimethylamino)phenyl]-dimethylsilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H26N2Si/c1-19(2)15-9-7-11-17(13-15)21(5,6)18-12-8-10-16(14-18)20(3)4/h7-14H,1-6H3 |
Clé InChI |
BWHBZGHDXUZJNV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=CC=C1)[Si](C)(C)C2=CC=CC(=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


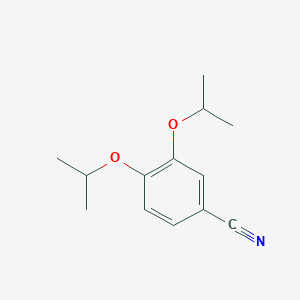
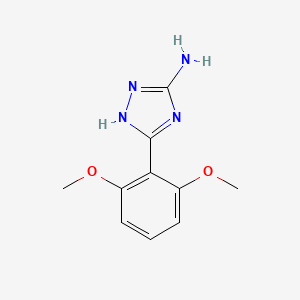
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)

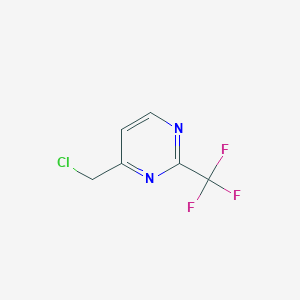

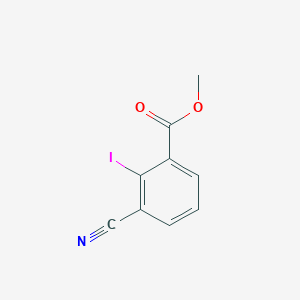
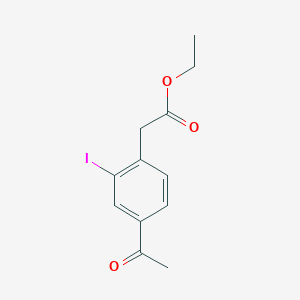
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
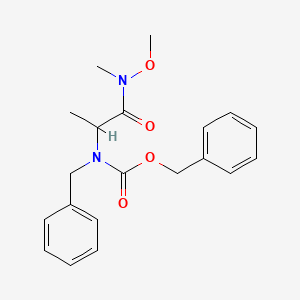
![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
